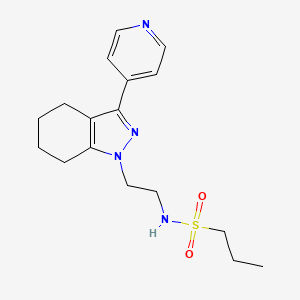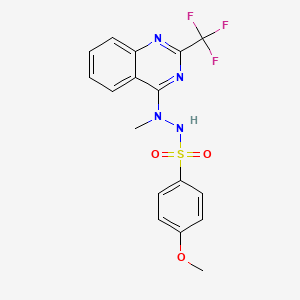
methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate is a complex organic compound. It contains a methyl ester group (-COOCH3), a dimethylamino group (-N(CH3)2), and a methylsulfonyl group (-SO2CH3). The presence of these functional groups suggests that this compound could participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor containing the prop-2-enoate backbone with reagents that would introduce the dimethylamino and methylsulfonyl groups . The exact synthetic route would depend on the available starting materials and the required reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the connectivity of its atoms and the arrangement of its functional groups. The presence of the double bond in the prop-2-enoate backbone suggests the possibility of geometric isomerism .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including those typical of esters, amines, and sulfonyl groups. For example, the ester group could undergo hydrolysis or transesterification, the amine group could participate in acid-base reactions, and the sulfonyl group could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the characteristics of its functional groups. These could include its polarity, solubility, melting and boiling points, and reactivity .Scientific Research Applications
Microporous Polymer Microspheres
Micron-sized porous polymer microspheres, such as those made from poly(glycidyl methacrylate), have been used for the immobilization of bioactive substances like enzymes, cells, proteins, and antibodies .
Multi-responsive Hydrogels
Hydrogels synthesized using self-assembled nanomicelles of Pluronic F127 diacrylate triblock copolymer have been developed as multi-stimuli responsive materials with potential applications in medical and wound care .
N-Monomethyl Amines Synthesis
N-Monomethyl amines are important building blocks in creating dyes, surfactants, pharmaceuticals, agrochemicals, and materials .
High Performance Poly(methyl methacrylate)
Research efforts have been directed towards enhancing the mechanical strength and environmental resistance of Poly(methyl methacrylate) (PMMA), an important engineering plastic with numerous applications .
Self-matting Crosslinked Acrylate Coatings
A novel method for preparing crosslinked acrylate self-matting coatings has been introduced, with potential applications in various industries .
Antimicrobial Polymeric Quaternary Ammonium Salts
Polymeric quaternary ammonium salts (QAS) have been studied for their antimicrobial activities with potential applications in surface biofouling prevention .
Shape Memory Copolymers
A novel shape memory copolymer synthesized with 2-(dimethylamino)ethyl methacrylate (DMAEMA) has potential biological applications .
Smart Hydrogels
Smart hydrogels composed of three-dimensional networks with crosslinked hydrophilic polymer chains can display dramatic volume changes in response to external stimuli like temperature and pH .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-8(2)5-6(7(9)12-3)13(4,10)11/h5H,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBTZJGUQFRZFI-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-3-(dimethylamino)-2-methylsulfonylprop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2985399.png)

![1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B2985404.png)
![1,7-dimethyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985406.png)
![N-cyclopentyl-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2985407.png)
![4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2985409.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2985413.png)




![4,7,8-Trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985420.png)
